molecular formula C11H10O4 B12838232 2-Cyclopropanecarbonyloxy-benzoic acid

2-Cyclopropanecarbonyloxy-benzoic acid

Cat. No.: B12838232
M. Wt: 206.19 g/mol
InChI Key: TZVHXPREMWOHJG-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyloxy-benzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonyloxy-benzoic acid typically involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzoic acid attacks the carbonyl carbon of cyclopropanecarbonyl chloride, forming the ester linkage.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH), resulting in the formation of alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

    Substitution: Halogens (Cl, Br), nitrating agents (HNO/HSO).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzoic acids, nitrobenzoic acids.

Scientific Research Applications

2-Cyclopropanecarbonyloxy-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyloxy-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of various organic compounds.

    Cyclopropanecarboxylic Acid: A related compound with a cyclopropane ring, used in the synthesis of pharmaceuticals and agrochemicals.

    Salicylic Acid: Another benzoic acid derivative, known for its use in acne treatment and as a precursor for aspirin.

Uniqueness: 2-Cyclopropanecarbonyloxy-benzoic acid is unique due to the presence of both a cyclopropane ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(cyclopropanecarbonyloxy)benzoic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-3-1-2-4-9(8)15-11(14)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)

InChI Key

TZVHXPREMWOHJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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